molecular formula C13H18N2O5 B3826864 N-[4-[(3,4,5-trihydroxyoxan-2-yl)amino]phenyl]acetamide

N-[4-[(3,4,5-trihydroxyoxan-2-yl)amino]phenyl]acetamide

Cat. No.: B3826864
M. Wt: 282.29 g/mol
InChI Key: VQBODOAMHDXAMD-UHFFFAOYSA-N
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Description

N-[4-[(3,4,5-trihydroxyoxan-2-yl)amino]phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylacetamide backbone with a 3,4,5-trihydroxyoxan-2-yl group attached to the phenyl ring. The presence of multiple hydroxyl groups and an amide linkage makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,4,5-trihydroxyoxan-2-yl)amino]phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with a suitable glycosyl donor, such as 3,4,5-trihydroxyoxan-2-yl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing, to meet the demand for large quantities. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,4,5-trihydroxyoxan-2-yl)amino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the amide group.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

N-[4-[(3,4,5-trihydroxyoxan-2-yl)amino]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(3,4,5-trihydroxyoxan-2-yl)amino]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the amide linkage can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(3,4,5-trihydroxyphenyl)amino]phenyl]acetamide
  • N-[4-[(3,4-dihydroxyphenyl)amino]phenyl]acetamide
  • N-[4-[(3,5-dihydroxyphenyl)amino]phenyl]acetamide

Uniqueness

N-[4-[(3,4,5-trihydroxyoxan-2-yl)amino]phenyl]acetamide is unique due to the presence of the 3,4,5-trihydroxyoxan-2-yl group, which imparts distinct chemical and biological properties. The additional hydroxyl group enhances its potential for hydrogen bonding and increases its solubility in aqueous environments, making it more versatile for various applications.

Properties

IUPAC Name

N-[4-[(3,4,5-trihydroxyoxan-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-7(16)14-8-2-4-9(5-3-8)15-13-12(19)11(18)10(17)6-20-13/h2-5,10-13,15,17-19H,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBODOAMHDXAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2C(C(C(CO2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.